molecular formula C21H16 B8803339 9-Benzylanthracene CAS No. 1498-71-1

9-Benzylanthracene

Cat. No. B8803339
Key on ui cas rn: 1498-71-1
M. Wt: 268.4 g/mol
InChI Key: OMKKTUHEEREHJB-UHFFFAOYSA-N
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Patent
US05049455

Procedure details

According to a method reported by Sieglitz and Marx, Berichte 56, 1619(1923) and by F. H. C. Stuart, Australian J. Chem., 478(1960), 8.2 g of 9-benzyl-anthracene was synthesized from 18.9 g of anthrone and 50 g of benzyl bromide. A solution of 4.8 g of 9-benzyl bromide in 40 ml of acetic acid was chloromethylated with 3.2 g of paraformaldehyde and hydrochloride gas to give 3.4 g of 9-benzyl-10-chloromethylanthracene (mp: 146° to 147° C.) after recrystallization from benzene.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
9-benzyl bromide
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C=O.[ClH:26].[C:27](O)(=O)[CH3:28]>>[CH2:16]([C:13]1[C:14]2[C:5]([CH:6]=[C:7]3[C:12]=1[CH:11]=[CH:10][CH:9]=[CH:8]3)=[CH:4][CH:3]=[CH:2][CH:1]=2)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH2:16]([C:13]1[C:14]2[C:5]([C:27]([CH2:28][Cl:26])=[C:7]3[C:12]=1[CH:11]=[CH:10][CH:9]=[CH:8]3)=[CH:4][CH:3]=[CH:2][CH:1]=2)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
9-benzyl bromide
Quantity
4.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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